N-(3-methylphenyl)-6-(piperidin-1-yl)pyrimidin-4-amine
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Overview
Description
N-(3-methylphenyl)-6-(piperidin-1-yl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a piperidine group and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-6-(piperidin-1-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-diketones.
Substitution with Piperidine: The piperidine group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the piperidine moiety.
Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate aryl halides and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-6-(piperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-methylphenyl)-6-(piperidin-1-yl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-6-(piperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-6-(piperidin-1-yl)pyrimidin-4-amine
- N-(3-fluorophenyl)-6-(piperidin-1-yl)pyrimidin-4-amine
- N-(3-methoxyphenyl)-6-(piperidin-1-yl)pyrimidin-4-amine
Uniqueness
N-(3-methylphenyl)-6-(piperidin-1-yl)pyrimidin-4-amine is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This uniqueness can make it more suitable for specific applications compared to its analogs.
Properties
Molecular Formula |
C16H20N4 |
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Molecular Weight |
268.36 g/mol |
IUPAC Name |
N-(3-methylphenyl)-6-piperidin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C16H20N4/c1-13-6-5-7-14(10-13)19-15-11-16(18-12-17-15)20-8-3-2-4-9-20/h5-7,10-12H,2-4,8-9H2,1H3,(H,17,18,19) |
InChI Key |
ANAWANBQWOFHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC=N2)N3CCCCC3 |
Origin of Product |
United States |
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